2,6-dichloro-N-{[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-{[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}benzamide involves several steps. The key starting materials include 2,6-dichlorobenzoyl chloride and 5-chloro-3-(trifluoromethyl)pyridine-2-methanamine . The reaction typically proceeds through the formation of an amide bond under controlled conditions, often using a base such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of fluopicolide involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Fluopicolide undergoes various chemical reactions, including:
Substitution Reactions: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving fluopicolide include bases like triethylamine for amide formation and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or acetonitrile .
Major Products Formed
The major products formed from reactions involving fluopicolide depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives .
Scientific Research Applications
Fluopicolide has a wide range of scientific research applications:
Mechanism of Action
The precise mechanism of action of fluopicolide is not fully understood, but it is believed to affect spectrin-like proteins in the cytoskeleton of oomycetes . This mode of action disrupts the motility of zoospores, germination of cysts, growth of mycelium, and sporulation . It can inhibit the growth of strains resistant to other fungicides, making it a valuable tool in disease management .
Comparison with Similar Compounds
Fluopicolide is unique compared to other fungicides due to its distinct mode of action. Similar compounds include:
Phenylamides: Such as metalaxyl, which target RNA polymerase.
Strobilurins: Such as azoxystrobin, which inhibit mitochondrial respiration.
Dimethomorph: Which disrupts cell wall synthesis.
Iprovalicarb: Which also targets cell wall synthesis.
Fluopicolide’s ability to control resistant strains and its systemic activity make it a valuable addition to the arsenal of fungicides .
Properties
IUPAC Name |
2,6-dichloro-N-[[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3F3N2O/c15-7-4-8(14(18,19)20)11(21-5-7)6-22-13(23)12-9(16)2-1-3-10(12)17/h1-5H,6H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCAWFMGJXCESS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC2=C(C=C(C=N2)Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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